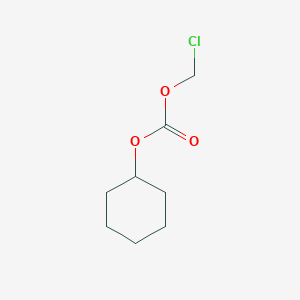

Chloromethyl cyclohexyl carbonate

Description

Historical Perspectives and Foundational Synthetic Endeavors

While specific historical details on the initial synthesis of chloromethyl cyclohexyl carbonate are not extensively documented in readily available literature, its creation is a logical extension of well-established principles in organic chemistry. The synthesis of carbonate esters and the introduction of chloromethyl groups are fundamental transformations. The primary precursor, chloromethyl chloroformate, also known as "palite gas," has a more documented history, having been developed for use as a lachrymatory agent in chemical warfare during World War I. wikipedia.org

The foundational synthesis of chloromethyl cyclohexyl carbonate is a direct and well-documented laboratory procedure. The most common method involves the reaction of cyclohexanol (B46403) with chloromethyl chloroformate. prepchem.com This reaction is typically carried out in a suitable solvent, such as methylene (B1212753) chloride, and in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. The reaction is often initiated at low temperatures, for instance, -78°C, and then allowed to warm to room temperature to ensure the completion of the reaction. prepchem.com Following the reaction, a standard workup involving washing with an aqueous solution and drying over an anhydrous salt, such as magnesium sulfate, is performed. The final product can be purified by distillation under reduced pressure and crystallization, yielding colorless crystals. prepchem.com

Molecular Architecture and Significance of the Chloroalkyl Carbonate Moiety

The molecular structure of chloromethyl cyclohexyl carbonate consists of a cyclohexane (B81311) ring bonded to an oxygen atom of a carbonate group. The other side of the carbonate is attached to a chloromethyl group (-CH₂Cl). The presence of the bulky and lipophilic cyclohexyl group influences the compound's solubility in organic solvents.

The key to the compound's reactivity lies in the chloroalkyl carbonate moiety. The chloromethyl group is a reactive electrophilic site due to the electron-withdrawing nature of the adjacent chlorine atom and the carbonate group. chempanda.com This makes the carbon atom of the chloromethyl group susceptible to nucleophilic attack, allowing for the introduction of the cyclohexyl carbonate moiety onto other molecules. This functional group can be used as a protecting group for sensitive functionalities in a molecule during a multi-step synthesis. guidechem.comorganic-chemistry.org Protecting groups are temporarily attached to a functional group to prevent it from reacting while other transformations are carried out elsewhere in the molecule. organic-chemistry.org

The general class of organic carbonates is valued for its versatility, serving as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. chemicalbook.com

Current Research Trajectories and Academic Relevance

Chloromethyl cyclohexyl carbonate is primarily of academic and industrial interest as a chemical intermediate and a modifying agent. Its bifunctional nature allows for its use in the synthesis of more complex molecules.

Current research interest in compounds like chloromethyl cyclohexyl carbonate is often linked to the development of new synthetic methodologies and the creation of novel chemical entities with specific properties. For instance, patent literature describes the use of chloromethyl cyclohexyl carbonate as a reagent for modifying the physicochemical and pharmacokinetic properties of other compounds. google.com This suggests its role in medicinal chemistry, where altering a molecule's properties can improve its efficacy or delivery.

Furthermore, some commercial suppliers of chloromethyl cyclohexyl carbonate describe it as a new acyclic nucleoside phosphonate (B1237965) with potential antiviral properties, active against HIV strains, and having other biological activities. biosynth.com It has been noted in animal models to be potentially effective in treating certain conditions. biosynth.com While this information points to potential research trajectories, it is important to note that these claims are from commercial sources and would require further validation through peer-reviewed academic research.

The compound is also relevant in the context of process chemistry, where the purity of intermediates is crucial. For example, in the synthesis of complex molecules, impurities in related chloroalkyl carbonates have been studied to ensure the safety and efficacy of the final active pharmaceutical ingredients. srce.hr

Interactive Data Table: Properties of Chloromethyl Cyclohexyl Carbonate

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃ClO₃ | biosynth.comuni.lu |

| Molecular Weight | 192.64 g/mol | biosynth.com |

| CAS Number | 40510-86-9 | biosynth.com |

| Physical State | Colorless crystals | prepchem.com |

| Melting Point | 36-37 °C | prepchem.com |

| SMILES | C1CCC(CC1)OC(=O)OCCl | uni.lu |

| InChI | InChI=1S/C8H13ClO3/c9-6-11-8(10)12-7-4-2-1-3-5-7/h7H,1-6H2 | uni.lu |

| InChIKey | DKXDLGITOKUSLC-UHFFFAOYSA-N | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl cyclohexyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c9-6-11-8(10)12-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXDLGITOKUSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40510-86-9 | |

| Record name | chloromethyl cyclohexyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chloromethyl Cyclohexyl Carbonate

Direct Esterification Routes

Direct esterification represents a primary and widely utilized approach for the synthesis of chloromethyl cyclohexyl carbonate. This method involves the reaction of an alcohol with a suitable chloroformate derivative.

Reaction of Chloromethyl Chloroformate with Cyclohexanol (B46403)

The most direct synthesis of chloromethyl cyclohexyl carbonate involves the reaction of chloromethyl chloroformate with cyclohexanol. prepchem.com In a typical procedure, a solution of cyclohexanol and a base, such as pyridine (B92270), in a solvent like methylene (B1212753) chloride is cooled to a low temperature, for instance, -78°C. prepchem.com Chloromethyl chloroformate is then added dropwise to the stirred solution. prepchem.com After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period, often overnight, to ensure the completion of the reaction. prepchem.comchemicalbook.com The work-up procedure generally involves washing the organic layer with an aqueous solution, such as saturated sodium chloride, followed by drying over an anhydrous salt like magnesium sulfate. prepchem.com Finally, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization. prepchem.com

A similar procedure is employed for the synthesis of 1-chloroethyl cyclohexyl carbonate, where 1-chloroethyl chloroformate is reacted with cyclohexanol in the presence of pyridine. prepchem.com

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of chloromethyl cyclohexyl carbonate are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, reaction time, and the choice of solvent and base. While low temperatures are initially employed to control the exothermic reaction, the mixture is typically stirred at room temperature for several hours to drive the reaction to completion. prepchem.comprepchem.com The choice of solvent is also critical, with dichloromethane (B109758) being a common choice due to its inertness and ability to dissolve the reactants. prepchem.com

In the synthesis of related chloroalkyl carbonates, such as 1-chloroethyl cyclohexyl carbonate, yields of up to 93% and purity greater than 99.5% have been achieved under optimized conditions. The optimization of these parameters is crucial for developing scalable and efficient processes for industrial production. acs.org

Table 1: Optimization of Reaction Conditions

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Temperature | Cooled to -78°C, then stirred at room temperature | Controlled reaction, then completion | prepchem.com |

| Reaction Time | 16 hours | Completion of reaction | prepchem.com |

| Solvent | Methylene Chloride | Good solubility of reactants | prepchem.com |

| Purification | Crystallization from ligroine | Colorless crystals, m.p. 36-37°C | prepchem.com |

Role of Base Catalysis (e.g., Pyridine, Triethylamine) in Dehydrochlorination Reactions

Bases such as pyridine and triethylamine (B128534) play a crucial role in the synthesis of chloromethyl cyclohexyl carbonate. prepchem.comgoogle.com Their primary function is to act as a scavenger for the hydrogen chloride (HCl) that is produced as a byproduct of the esterification reaction. prepchem.comwikipedia.org This dehydrochlorination step is essential to drive the equilibrium of the reaction towards the formation of the desired carbonate product.

Alternative Synthetic Pathways for Chloroalkyl Carbonates

While direct esterification is a common method, alternative synthetic pathways for producing chloroalkyl carbonates, including chloromethyl cyclohexyl carbonate, have also been explored. These methods often involve different precursors and reaction sequences.

Phosgene-Derived Precursors and Reaction Sequence Elucidation

An alternative route to chloroalkyl carbonates involves the use of phosgene (B1210022) or its derivatives, such as trichloromethyl chloroformate (diphosgene) or bis(trichloromethyl) carbonate (triphosgene). google.comthieme-connect.de In one such method, trichloromethyl chloroformate is reacted with paraldehyde (B1678423) at low temperatures to generate a chloroformate-1-chloroethyl ester intermediate. google.com This intermediate is then reacted with cyclohexanol to yield the final product. google.com This two-step process allows for the synthesis of various chloroalkyl carbonates by varying the alcohol used in the second step. google.com Phosgene itself is a highly toxic gas, making its substitutes like diphosgene and triphosgene (B27547) more practical for laboratory and industrial applications. thieme-connect.deresearchgate.net

The reaction sequence involves the in-situ generation of phosgene from its precursor, which then reacts with an aldehyde to form a chloroalkyl chloroformate. google.com This is followed by esterification with an alcohol, such as cyclohexanol, in the presence of a base to yield the desired chloroalkyl carbonate. google.com

Table 2: Phosgene-Derived Synthesis of 1-Chloroethyl Cyclohexyl Carbonate

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Trichloromethyl chloroformate, Paraldehyde, Triethylamine or Pyridine | -10°C to 0°C | Chloroformate-1-chloroethyl ester | google.com |

| 2 | Chloroformate-1-chloroethyl ester, Cyclohexanol, Triethylamine or Pyridine | <20°C | 1-Chloroethyl cyclohexyl carbonate | google.com |

Approaches Involving Carbon Dioxide Fixation and Cycloaddition Reactions

A greener and more sustainable approach to carbonate synthesis involves the chemical fixation of carbon dioxide (CO₂). nih.govmdpi.com This method circumvents the use of toxic phosgene and its derivatives. nih.gov The synthesis of cyclic carbonates from CO₂ and epoxides is a well-established, atom-economical reaction. mdpi.comnih.gov

While the direct synthesis of linear chloroalkyl carbonates like chloromethyl cyclohexyl carbonate via CO₂ fixation is less common, the principles can be applied to the synthesis of related cyclic carbonates which can potentially be converted to the desired product. mdpi.com The cycloaddition of CO₂ to epoxides is typically catalyzed by various systems, including bifunctional organocatalysts and metal complexes. rsc.orgrsc.org These reactions often require elevated temperatures and pressures to overcome the thermodynamic stability of CO₂. google.com Research in this area is focused on developing catalysts that can operate under milder conditions. rsc.orgnih.gov This approach represents a more environmentally benign route to carbonate compounds. mdpi.com

Advancements in Green Chemistry Principles for Synthesis

The synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which advocate for the design of processes that minimize the use and generation of hazardous substances. rsc.org This paradigm shift encourages the development of energy-efficient reactions, the use of renewable feedstocks, and a focus on high atom economy to reduce waste. rsc.org In the context of carbonate synthesis, this has spurred research into novel catalytic systems and reaction conditions that are both environmentally benign and economically viable.

Solvent-Free and Co-catalyst Free Systems

A significant advancement in green synthesis is the development of solvent-free and co-catalyst-free reaction systems. Traditional syntheses of carbonates often rely on volatile and potentially toxic organic solvents and require co-catalysts to proceed efficiently. prepchem.comprepchem.com However, modern approaches have demonstrated the feasibility of eliminating these components, thereby simplifying purification, reducing waste, and lowering environmental impact.

A pertinent example of this approach is the synthesis of chloromethyl ethylene (B1197577) carbonate (CMEC) from epichlorohydrin (B41342) (ECH) and carbon dioxide (CO₂), which proceeds under solvent-free and co-catalyst-free conditions. mdpi.com In this process, a heterogeneous Zr/ZIF-8 catalyst is employed in a stainless-steel autoclave reactor. mdpi.com Research has focused on optimizing reaction parameters such as temperature, CO₂ pressure, and reaction time to maximize product yield and reactant conversion. mdpi.com Statistical modeling has proven to be a reliable technique for predicting optimal conditions, which not only enhances efficiency but also reduces the number of experimental trials required. mdpi.com The development of such robust, heterogeneous catalysts that can be easily recovered and reused is a cornerstone of sustainable industrial chemical production. mdpi.com

Table 1: Optimized Conditions for a Solvent-Free Carbonate Synthesis

| Parameter | Optimized Value | Outcome |

|---|---|---|

| Temperature | 353 K | 93% conversion of ECH |

| CO₂ Pressure | 11 bar | 68% yield of CMEC |

| Reaction Time | 12 h | - |

| Catalyst Loading | 12% (w/w) Zr/ZIF-8 | - |

Data derived from a study on the synthesis of chloromethyl ethylene carbonate, illustrating the principles of solvent-free systems. mdpi.com

Evaluation of Atom Economy and Process Efficiency

Atom economy is a core metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. A 100% atom economy signifies that all atoms from the reactants are found in the product, with no atoms wasted as byproducts. researchgate.net The synthesis of cyclic carbonates through the cycloaddition of carbon dioxide to epoxides is a prime example of a 100% atom-economical reaction. researchgate.netmdpi.com

Process efficiency extends beyond atom economy to include factors like reaction yield, energy consumption, and the use of benign substances. High process efficiency is characterized by high yields under mild conditions (e.g., low temperature and atmospheric pressure), which reduces energy costs and enhances safety. rsc.org An economical and highly efficient synthesis of five-membered cyclic carbonates has been achieved through the reaction of CO₂ with 1,2-halohydrins using potassium carbonate (K₂CO₃) as an inexpensive and readily available base. rsc.org This method allows for the preparation of various cyclic carbonates in high yields under remarkably mild conditions, such as atmospheric CO₂ pressure at 30 °C. rsc.org The ability to use commercial "anhydrous" solvents without stringent drying further contributes to the practicality and efficiency of the process. rsc.org

Table 2: Examples of High-Efficiency Carbonate Synthesis

| Reactants | Catalyst/Base | Conditions | Yield |

|---|---|---|---|

| Epichlorohydrin + CO₂ | Zr/ZIF-8 | 353 K, 11 bar, 12 h | 68% |

| 1,2-halohydrins + CO₂ | K₂CO₃ | 30 °C, 1 atm | 72-95% |

This table showcases data from efficient syntheses of related carbonates, highlighting key conditions and outcomes. mdpi.comrsc.org

Chromatographic and Non-chromatographic Purification Techniques for Research-Grade Materials

The purification of chloromethyl cyclohexyl carbonate to achieve the high purity required for research-grade materials involves both chromatographic and non-chromatographic methods. The choice of technique depends on the scale of the synthesis, the nature of the impurities, and cost considerations.

Chromatographic Purification

Column chromatography is a fundamental and widely used technique for the purification of organic compounds. For chloromethyl carbonates, silica (B1680970) gel column chromatography is an effective method. googleapis.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A solvent system, or eluent, is then passed through the column to separate the components based on their differential adsorption to the silica gel stationary phase. A common eluent system for this class of compounds is a mixture of ethyl acetate (B1210297) and cyclohexane (B81311). googleapis.com

Prior to chromatographic separation, it is crucial to prepare the sample properly to avoid clogging the column and to ensure optimal separation. sigmaaldrich.com This typically involves removing any particulate matter by centrifugation or filtration. sigmaaldrich.com For instance, a sample might be centrifuged at high speed (e.g., 10,000 ×g) to pellet cell debris or other solids, or it may be passed through a filter with a specific pore size (e.g., 0.45 μm). sigmaaldrich.com

Non-chromatographic Purification

While effective, chromatography can be cumbersome, costly, and difficult to scale up for industrial production. epo.org Therefore, non-chromatographic methods are often preferred for large-scale purification. These techniques exploit differences in the physical properties of the product and its impurities, such as solubility. epo.org

Recrystallization: This is a classic and powerful purification technique for crystalline solids. The synthesis of chloromethyl cyclohexyl carbonate can yield a crystalline product that can be purified by recrystallization from a suitable solvent, such as ligroine. prepchem.com The process involves dissolving the crude material in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.

Fractional Precipitation: This method is particularly useful when the product is not easily crystallized or when dealing with liquid products. It relies on the differential solubility of the components of a mixture in a given solvent system. researchgate.net By carefully selecting and adjusting the composition of solvents, one can selectively precipitate either the impurities or the product itself. For example, adding a non-solvent to a solution of the crude product can cause the less soluble component to precipitate, which can then be removed by filtration or centrifugation. epo.orgresearchgate.net This process can be performed in multiple steps with different solvent systems to systematically remove various impurities and achieve high purity. researchgate.net

Table 3: Comparison of Purification Techniques

| Feature | Chromatographic Purification | Non-chromatographic Purification |

|---|---|---|

| Principle | Differential adsorption and partitioning | Differential solubility |

| Primary Methods | Column chromatography (e.g., silica gel) | Recrystallization, Precipitation |

| Advantages | High resolution for complex mixtures | Cost-effective, highly scalable |

| Disadvantages | Costly, solvent-intensive, difficult to scale | May be less effective for complex impurity profiles |

| Example | Silica gel column with ethyl acetate/cyclohexane eluent. googleapis.com | Crystallization from ligroine. prepchem.com |

Chemical Reactivity and Mechanistic Transformations of Chloromethyl Cyclohexyl Carbonate

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) serves as the primary site for nucleophilic attack, a consequence of the high electrophilicity of the carbon atom bonded to the electronegative chlorine atom. This reactivity is central to its utility as an intermediate in organic synthesis for creating new carbon-heteroatom bonds.

Detailed Mechanistic Investigations (SN1 vs. SN2 Pathways)

The mechanism of nucleophilic substitution at the primary carbon of the chloromethyl group is subject to a nuanced balance between SN1 and SN2 pathways. While primary halides typically favor the bimolecular SN2 mechanism, compounds like chloromethyl ethers are known to readily undergo SN1 solvolysis. kahedu.edu.in This is because the oxygen atom adjacent to the chloromethyl group can stabilize the resulting carbocation through resonance.

Quantitative Analysis of Steric and Electronic Effects on Reactivity

The reactivity of chloromethyl cyclohexyl carbonate is significantly influenced by both steric and electronic factors originating from its constituent groups.

Steric Effects: The bulky cyclohexyl group imposes considerable steric hindrance. While this primarily affects reactions at the nearby carbonate carbonyl, it can also influence the approach of bulky nucleophiles to the chloromethyl reaction center, potentially slowing the rate of SN2 reactions. Halocyclohexanes, in general, are known to react slowly via the SN2 mechanism due to steric hindrance. kahedu.edu.in

Electronic Effects: The primary electronic influence on the chloromethyl group is the electron-withdrawing nature of the adjacent carbonate functionality and the chlorine atom itself. This effect polarizes the C-Cl bond, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack. This is analogous to the electron-withdrawing –CH₂Cl group in 2-(chloromethyl)oxirane, which facilitates nucleophilic attack. rsc.org Computational studies using Density Functional Theory (DFT) on related structures confirm that electron-withdrawing groups polarize the molecule, enhancing electrophilicity.

| Factor | Contributing Group | Effect on Reactivity at Chloromethyl Group | Mechanistic Implication |

|---|---|---|---|

| Steric Hindrance | Cyclohexyl Group | Decreases reaction rate, particularly with bulky nucleophiles. | Disfavors SN2 pathway. kahedu.edu.in |

| Electronic Withdrawal | Chlorine Atom | Increases electrophilicity of the carbon atom. | Favors both SN1 (by stabilizing leaving group) and SN2 (by increasing C+ character). |

| Resonance Stabilization | Carbonate Oxygen | Stabilizes carbocation intermediate. | Favors SN1 pathway. kahedu.edu.in |

Reactivity with Various Nucleophiles (e.g., oxygen, nitrogen, sulfur, halide ions)

The electrophilic chloromethyl group reacts with a wide array of nucleophiles, leading to the displacement of the chloride ion. This versatility is a hallmark of its chemical utility. researchgate.net

Oxygen Nucleophiles: Reactions with oxygen nucleophiles such as hydroxides, alkoxides, and phenoxides lead to the formation of ethers or esters. For example, reaction with sodium phenoxide can result in nucleophilic displacement. researchgate.net The use of potassium carbonate as a base in reactions with alcohols also points to reactivity with oxygen nucleophiles.

Nitrogen Nucleophiles: Primary and secondary amines are effective nucleophiles that react to form substituted aminomethyl derivatives. rsc.org These reactions are fundamental in the synthesis of more complex nitrogen-containing molecules. rsc.org

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiophenols, are generally potent and readily displace the chloride to form thioethers. researchgate.net For instance, 2-mercaptobenzimidazoles react with similar chloromethyl compounds in the presence of a base. rsc.org

Halide Ions: The chloride can be displaced by other halide ions, such as iodide or bromide, in a Finkelstein-type reaction. These reactions are often driven by the precipitation of the resulting sodium chloride in a solvent like acetone. Anionic nucleophiles, including halide ions, react rapidly with similar chloromethyl compounds. researchgate.net

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| Oxygen | Hydroxide (OH⁻), Phenoxide (PhO⁻) | Alcohol, Ether | researchgate.net |

| Nitrogen | Amine (R₂NH) | Substituted Amine | rsc.org |

| Sulfur | Thiolate (RS⁻) | Thioether | researchgate.netrsc.org |

| Halide | Iodide (I⁻) | Iodomethyl derivative | researchgate.net |

Carbonate Ester Cleavage and Transesterification Processes

The carbonate ester linkage is another reactive site in the molecule, susceptible to hydrolysis and transesterification under various conditions.

Hydrolytic Stability and Degradation Pathways

Chloromethyl cyclohexyl carbonate can undergo hydrolysis, cleaving the carbonate ester bond. This degradation can be catalyzed by either acid or base.

Under aqueous acidic or basic conditions, hydrolysis of the related 1-chloroethyl cyclohexyl carbonate yields cyclohexanol (B46403) and chloroacetic acid. For chloromethyl cyclohexyl carbonate, the expected hydrolysis products would be cyclohexanol, formaldehyde, and carbon dioxide, following the breakdown of the unstable chloromethanol (B13452849) and carbonic acid intermediates. The stability of the molecule is also temperature-dependent; at elevated temperatures, thermal decomposition can occur, potentially leading to the formation of by-products and oligomers. mdpi.com The hydrolytic lability of carbonate esters is a known characteristic, with the rate being strongly dependent on factors like pH and the pKa of the alcohol leaving group. acs.org

| Condition | Process | Primary Products | Reference |

|---|---|---|---|

| Aqueous Acid/Base | Hydrolysis | Cyclohexanol, Formaldehyde, CO₂, HCl | |

| Elevated Temperature | Thermal Decomposition | Cyclohexene (via elimination), CO₂, various by-products | mdpi.com |

Intermolecular and Intramolecular Transesterification Kinetics

Transesterification is a key reaction of carbonates, involving the exchange of the alkoxy group with another alcohol. This process can occur via intermolecular or intramolecular pathways.

Intermolecular Transesterification: In the presence of another alcohol and a catalyst (acidic or basic), chloromethyl cyclohexyl carbonate can undergo transesterification to form a new carbonate ester. Kinetic studies on the transesterification of dimethyl carbonate (DMC) with alcohols have shown that the reaction often follows a pseudo-first-order model. nih.gov For example, the transesterification of ethylene (B1197577) carbonate with methanol (B129727) has been studied in detail, with determination of reaction orders, rate constants, and activation energies (Ea = 12.73 kJ/mol for the forward reaction). koreascience.kr These studies provide a framework for understanding the kinetics of similar reactions involving chloromethyl cyclohexyl carbonate. The reaction rate is dependent on temperature, catalyst concentration, and the molar ratio of reactants. nih.govkoreascience.kr

Intramolecular Transesterification: While not directly applicable to the structure of chloromethyl cyclohexyl carbonate itself, related molecules with a secondary hydroxyl group can undergo intramolecular transesterification. This process is crucial in the formation of cyclic carbonates from diols, where an initially formed linear carbonate undergoes an intramolecular nucleophilic attack, leading to ring closure. mdpi.com This highlights the general propensity of the carbonate group to participate in such cyclization reactions when a suitable internal nucleophile is present.

Rearrangement and Elimination Pathways

Detailed investigations into the rearrangement and elimination pathways of chloromethyl cyclohexyl carbonate are not widely reported. However, based on its chemical structure, potential, albeit less common, reaction pathways can be considered.

Elimination Reactions: Under standard synthetic conditions, chloromethyl cyclohexyl carbonate typically undergoes nucleophilic substitution (SN2) at the chloromethyl carbon. However, in the presence of a strong, sterically hindered base, an E2 elimination reaction could theoretically occur, leading to the formation of formaldehyde, cyclohexanol, and carbon dioxide, or potentially an unstable methylidene carbonate intermediate. This pathway is generally not favored and is considered a potential side reaction rather than a primary transformation. The stability and high reactivity of the SN2 transition state make substitution the kinetically and thermodynamically preferred route.

Rearrangement Reactions: Rearrangements involving the carbonate moiety or the cyclohexyl ring are not characteristic reactions for this compound under typical laboratory conditions. While complex rearrangements of substituted cyclohexyl radicals, such as ring contraction to a cyclopentylmethyl radical, have been studied for other complex molecules, these types of transformations have not been documented for chloromethyl cyclohexyl carbonate. nih.gov Such radical-mediated rearrangements would require specific reaction initiators and conditions that are not employed in the common applications of this reagent. Similarly, rearrangements of the carbonate group itself are not a known reaction pathway. The primary reactivity remains focused on the cleavage of the carbon-chlorine bond.

Catalytic Functionalization and Derivatization Reactions

The principal application of chloromethyl cyclohexyl carbonate is in derivatization, where it attaches a "cyclohexyl (oxy)carbonyl)methyl" group to a substrate, often to modify the parent molecule's physicochemical properties. google.com While many of these reactions proceed via simple nucleophilic substitution, catalytic methods can be employed to enhance efficiency or to achieve specific transformations.

Acid-Catalyzed Transesterification: One method of catalytic derivatization involves the transesterification of a related carbonate with an alcohol in the presence of an acid catalyst. While not specific to the cyclohexyl derivative, a patented method for the synthesis of chloromethyl isopropyl carbonate illustrates this principle. The process involves reacting methyl chloromethyl carbonate with isopropanol (B130326) using p-toluenesulfonic acid as a catalyst. This reaction proceeds by separating the methanol byproduct via distillation to drive the equilibrium toward the desired product. A similar strategy could be applied for the synthesis or derivatization reactions involving chloromethyl cyclohexyl carbonate.

Table 1: Representative Conditions for Acid-Catalyzed Transesterification to Form an Alkyl Chloromethyl Carbonate Data adapted from a method for a related compound and presented for illustrative purposes.

| Parameter | Condition |

| Reactants | Methyl chloromethyl carbonate, Isopropanol |

| Catalyst | p-Toluenesulfonic acid |

| Temperature | 80-85°C |

| Reaction Time | 15-18 hours |

| Key Process | Distillative removal of methanol |

| Yield | 87% |

Source: CN103922938A google.com

Enzyme-Catalyzed Derivatization: Biocatalysis represents another avenue for the functionalization and derivatization of carbonates. Lipases and esterases have been successfully used for the asymmetric hydrolysis of related cyclic carbonates, demonstrating that enzymes can be effective and selective catalysts for transformations of carbonate-containing molecules. uni-rostock.de Such enzymatic methods could potentially be applied to the stereoselective synthesis or derivatization of chiral substrates using chloromethyl cyclohexyl carbonate, offering a green chemistry approach to producing enantiopure compounds.

Derivatization via Nucleophilic Substitution: The most common "functionalization" of chloromethyl cyclohexyl carbonate is its use as an alkylating agent to derivatize molecules containing nucleophilic functional groups, such as carboxylic acids, phenols, and amines. This reaction is fundamental to its application in creating prodrugs, where the carbonate-linked group is designed to be cleaved in vivo to release the active pharmaceutical ingredient. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

Advanced Spectroscopic and Structural Elucidation of Chloromethyl Cyclohexyl Carbonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like chloromethyl cyclohexyl carbonate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and conformational dynamics.

Proton (¹H), Carbon (¹³C), and Chlorine (³⁵Cl) NMR for Conformational Analysis

The combined use of ¹H, ¹³C, and ³⁵Cl NMR provides a comprehensive picture of the molecule's structure.

Proton (¹H) NMR: The ¹H NMR spectrum allows for the identification and differentiation of all non-exchangeable protons in the molecule. For chloromethyl cyclohexyl carbonate, the key signals are the singlet corresponding to the chloromethyl (-O-CH₂-Cl) protons and the multiplets of the cyclohexyl ring protons. The chemical shift of the chloromethyl protons is particularly diagnostic, expected to appear significantly downfield due to the electronegativity of the adjacent oxygen and chlorine atoms. The cyclohexyl protons would present as a series of complex multiplets, with the axial and equatorial protons having distinct chemical shifts. The proton attached to the carbon bearing the carbonate group (C1') would be the most downfield of the ring protons.

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals each unique carbon environment within the molecule. Key expected signals include the carbonate carbonyl carbon, the chloromethyl carbon, and the distinct carbons of the cyclohexyl ring. The carbonate carbon is expected to have the largest chemical shift, typically appearing in the 150-160 ppm range.

Chlorine (³⁵Cl) NMR: Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl, both of which are quadrupolar nuclei. huji.ac.il This property results in very broad resonance signals for covalently bonded chlorine atoms, often spanning several kilohertz. huji.ac.il While challenging, ³⁵Cl NMR can confirm the presence of the carbon-chlorine bond. For chloromethyl cyclohexyl carbonate, one would expect a very broad signal characteristic of organic chlorides, confirming the covalent nature of the chlorine atom. huji.ac.il The main application of chlorine NMR is often for studying ionic chlorides and their binding, but it can be applied to small organic molecules. huji.ac.il

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: As specific experimental data is not publicly available, these are predicted values based on analogous structures and chemical shift theory. Solvent: CDCl₃)

| Atom Name | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | --- | ~154.5 |

| Chloromethyl (CH₂) | ~5.75 (s, 2H) | ~65.0 |

| Cyclohexyl C1'-H | ~4.70 (m, 1H) | ~78.0 |

| Cyclohexyl C2', C6' | ~1.80-1.95 (m, 4H) | ~31.5 |

| Cyclohexyl C3', C5' | ~1.50-1.65 (m, 4H) | ~23.5 |

2D-NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Assignment

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei. researchgate.netgrafiati.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For chloromethyl cyclohexyl carbonate, it would show clear correlations between the adjacent protons within the cyclohexyl ring, allowing for a sequential walk around the ring to confirm its integrity and assign the overlapping multiplet signals. No correlation would be observed for the isolated chloromethyl singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. ijprajournal.com An HSQC spectrum would definitively link each proton signal in the cyclohexyl ring to its corresponding carbon signal, and the chloromethyl proton singlet to the chloromethyl carbon signal, providing unambiguous assignment of the ¹H and ¹³C spectra. researchgate.net

A correlation from the chloromethyl protons to the carbonate carbonyl carbon (C=O).

A correlation from the C1'-H proton of the cyclohexyl ring to the carbonate carbonyl carbon (C=O). These two correlations would unequivocally prove the connectivity of the chloromethyl group and the cyclohexyl group to the central carbonate linker.

Advanced Mass Spectrometry (MS) for Impurity Profiling and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound, deduce its elemental formula, and investigate its structure through fragmentation analysis. ijprajournal.com It is also exceptionally sensitive for detecting and quantifying trace-level impurities. srce.hrresearchgate.net

Impurity Profiling: In pharmaceutical and chemical manufacturing, related compounds can exist as impurities. For instance, in the synthesis of similar molecules like 1-chloroethyl cyclohexyl carbonate, impurities such as bis(1-chloroethyl) carbonate have been identified using Gas Chromatography-Mass Spectrometry (GC-MS). srce.hr A similar approach would be employed for chloromethyl cyclohexyl carbonate to detect and quantify any process-related impurities, such as residual starting materials or by-products like dicyclohexyl carbonate or bis(chloromethyl) carbonate.

Fragmentation Pathway Analysis: Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions that subsequently fragment in a predictable manner. The fragmentation pattern provides a fingerprint of the molecule's structure.

Interactive Data Table: Predicted Mass Spectrometry Data for C₈H₁₃ClO₃

| Ion/Adduct | Predicted m/z (mass-to-charge ratio) |

|---|---|

| Monoisotopic Mass | 192.0553 |

| [M]⁺ | 192.0548 |

| [M+H]⁺ | 193.0626 |

A plausible fragmentation pathway for chloromethyl cyclohexyl carbonate under mass spectrometry conditions would involve initial cleavages at the most labile bonds:

Alpha-Cleavage: Loss of a chlorine radical (•Cl) to give a stabilized oxonium ion at m/z 157.

Carbonate Cleavage: Fragmentation with loss of carbon dioxide (CO₂) from the molecular ion, leading to an ion at m/z 148.

Ether Bond Cleavage: Cleavage of the C-O bonds linking the chloromethyl or cyclohexyl groups. Loss of the chloromethoxy radical (•OCH₂Cl) would yield a cyclohexyl cation (m/z 83), while loss of the cyclohexyloxy radical (•OC₆H₁₁) would result in an ion at m/z 77/79.

Cyclohexyl Ring Fragmentation: The cyclohexyl cation (m/z 83) can undergo further fragmentation, typically through the loss of ethene to produce characteristic smaller ions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. The resulting spectra provide a characteristic fingerprint based on the functional groups present. spectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The most prominent feature in the IR spectrum of chloromethyl cyclohexyl carbonate would be the very strong absorption from the carbonyl (C=O) group stretch, expected around 1760 cm⁻¹. Other key absorptions would include the C-O stretching vibrations of the carbonate and the C-H stretching and bending vibrations of the cyclohexyl ring.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for detecting vibrations of non-polar or symmetric bonds. spectroscopyonline.com While the C=O stretch is also visible in Raman, the C-C backbone of the cyclohexyl ring and potentially the C-Cl bond may show more distinct signals than in the IR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2850-2950 | IR, Raman | Strong (IR) |

| C=O Stretch (Carbonate) | 1750-1775 | IR, Raman | Very Strong (IR) |

| C-H Bend (CH₂) | 1440-1465 | IR | Medium |

| C-O-C Stretch (Asymmetric) | 1240-1280 | IR | Strong |

| C-O-C Stretch (Symmetric) | 1000-1100 | IR | Strong |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. weizmann.ac.il This technique provides exact bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the crystalline form.

For chloromethyl cyclohexyl carbonate, which is likely a liquid at room temperature, this analysis would require growing a single crystal of high quality, potentially at low temperatures. If a suitable crystal were obtained and analyzed, the data would reveal:

The preferred conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat).

The orientation of the carbonate group relative to the cyclohexyl ring.

Detailed information about intermolecular interactions in the solid state, such as dipole-dipole or van der Waals forces, which govern the crystal packing.

As of this writing, a search of publicly available crystallographic databases reveals no published crystal structure for chloromethyl cyclohexyl carbonate.

Theoretical and Computational Investigations of Chloromethyl Cyclohexyl Carbonate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used tool for predicting the properties and reactivity of molecules.

DFT calculations can elucidate the fundamental electronic characteristics of chloromethyl cyclohexyl carbonate. By solving the Kohn-Sham equations for the molecule, its electron density distribution, molecular orbitals, and various electronic properties can be determined.

Electronic Structure and Reactivity: The electronic structure of chloromethyl cyclohexyl carbonate is characterized by a significant polarization of bonds due to the presence of highly electronegative oxygen and chlorine atoms. The carbonyl carbon of the carbonate group and the methylene (B1212753) carbon attached to the chlorine atom are expected to be highly electrophilic. This is a primary indicator of the molecule's reactivity, suggesting these sites are susceptible to nucleophilic attack.

Molecular Orbital Analysis: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity.

HOMO: The HOMO is typically associated with the electron-donating ability of a molecule. For chloromethyl cyclohexyl carbonate, the HOMO is likely to be localized on the non-bonding p-orbitals of the carbonate oxygen atoms.

LUMO: The LUMO is associated with the electron-accepting ability. The LUMO is expected to be an anti-bonding σ* orbital localized along the C-Cl bond of the chloromethyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A small gap suggests that the molecule is more reactive. The localization of the LUMO on the C-Cl bond strongly implies that nucleophilic substitution reactions will likely occur at the chloromethyl carbon, leading to the displacement of the chloride ion.

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability of carbonate oxygens. |

| LUMO Energy | -0.8 eV | Indicates high susceptibility of the C-Cl bond to nucleophilic attack. |

| HOMO-LUMO Gap | 6.7 eV | Suggests moderate kinetic stability. |

| Dipole Moment | 2.9 D | Reflects the polar nature of the molecule. |

| Mulliken Charge on Carbonyl Carbon | +0.55 e | Confirms a significant electrophilic character. |

| Mulliken Charge on Chloromethyl Carbon | +0.20 e | Identifies a secondary electrophilic site. |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction. By locating the transition state (TS)—the highest energy point along the reaction coordinate—chemists can calculate the activation energy (Ea), which governs the reaction rate. mit.eduwuxiapptec.com

For chloromethyl cyclohexyl carbonate, a common reaction is nucleophilic substitution (an SN2 reaction) at the chloromethyl group. DFT can model the geometry of the transition state for this process. For example, in a reaction with a generic nucleophile (Nu-), the TS would feature a pentacoordinate carbon atom where the C-Cl bond is partially broken and the C-Nu bond is partially formed.

By calculating the energies of the reactants, transition state, and products, a reaction energy landscape can be constructed. This landscape provides a detailed thermodynamic and kinetic profile of the reaction, revealing whether it is exothermic or endothermic and how fast it is likely to proceed. nih.gov These models can be used to compare the reactivity of different nucleophiles or to study the effect of substituents on the cyclohexyl ring.

| Parameter | Energy (kcal/mol) | Description |

|---|---|---|

| Activation Energy (Ea) | +18.5 | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Enthalpy (ΔH) | -25.0 | The net energy change, indicating an exothermic reaction. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For chloromethyl cyclohexyl carbonate, MD simulations can explore:

Solvent Interactions: Reactions are almost always carried out in a solvent. MD simulations can explicitly model the interactions between chloromethyl cyclohexyl carbonate and solvent molecules. This allows for the study of solvation shells, the orientation of solvent molecules around the solute, and the calculation of the free energy of solvation. Understanding these interactions is critical, as the solvent can stabilize or destabilize reactants, transition states, and products, thereby significantly affecting reaction rates.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their measured reactivity. nih.govmdpi.com The goal is to develop a mathematical model that can predict the reactivity of new, untested compounds.

A QSRR study for a series of chloromethyl alkyl carbonates might involve the following steps:

Data Set Assembly: A series of related compounds (e.g., varying the alkyl group from methyl, to ethyl, to cyclohexyl) is synthesized, and their reaction rates with a specific nucleophile are measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "molecular descriptors," is calculated. These can include electronic descriptors (from DFT), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression, are used to build an equation that relates the descriptors to the observed reactivity (e.g., the logarithm of the rate constant, log(k)).

A hypothetical QSRR model for this class of compounds might look like: log(k) = c₀ + c₁(LUMO Energy) + c₂(Molecular Volume) + c₃*(Dipole Moment)

Such models are valuable for screening large libraries of potential reactants and for gaining insight into the key molecular features that control reactivity. science.gov

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Electronic | LUMO Energy, Mulliken Charges, Dipole Moment | Describe the susceptibility to nucleophilic attack and electrostatic interactions. |

| Steric | Molecular Volume, Surface Area | Quantify the steric hindrance around the reaction center. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Represent molecular size, shape, and branching. |

Computational Elucidation of Reaction Mechanisms and Catalytic Cycles

By combining DFT and other computational methods, it is possible to elucidate complex reaction mechanisms in their entirety. nih.gov This is particularly useful for understanding catalytic processes where the catalyst is regenerated at the end of the reaction. researchgate.net

Consider a hypothetical Lewis acid (LA) catalyzed reaction of chloromethyl cyclohexyl carbonate with an alcohol (R-OH) to form an ether. Computational modeling could map out the entire catalytic cycle:

Catalyst-Substrate Binding: The Lewis acid coordinates to the carbonyl oxygen of the carbonate, increasing the electrophilicity of the chloromethyl carbon. DFT calculations can determine the binding energy and the geometry of this complex.

Nucleophilic Attack: The alcohol attacks the activated chloromethyl carbon. DFT can locate the transition state for this step and calculate its energy barrier.

Product Formation and Catalyst Regeneration: The reaction proceeds to form a protonated ether intermediate, which then releases the product and regenerates the Lewis acid catalyst.

Synthetic Utility and Broad Chemical Applications of Chloromethyl Cyclohexyl Carbonate

Role as a Key Precursor in Diversified Organic Synthesis

The utility of chloromethyl cyclohexyl carbonate in organic synthesis is primarily derived from the reactivity of its chloromethyl carbonate moiety. This functional group acts as a linchpin for introducing specific molecular fragments and for constructing more complex chemical architectures.

The general reaction can be depicted as follows, where Nu-H represents a nucleophilic species:

Nu-H + Cl-CH₂-O-C(=O)O-Cyclohexyl → Nu-CH₂-O-C(=O)O-Cyclohexyl + HCl

This transformation is foundational for creating a diverse array of derivatized molecules with tailored properties.

Beyond its role in direct derivatization, chloromethyl cyclohexyl carbonate is a precursor for synthesizing a range of other carbonate derivatives. The reactive chlorine atom can be displaced by various nucleophiles to yield new molecules with unique functionalities. framochem.com This versatility allows for the construction of advanced chemical scaffolds that can serve as building blocks for pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, reaction with different alcohols or phenols can lead to the formation of unsymmetrical carbonates, which are valuable intermediates in organic synthesis. framochem.com

The ability to generate diverse molecular structures from a single precursor highlights the importance of chloromethyl cyclohexyl carbonate in combinatorial chemistry and drug discovery programs. The reactivity of this compound facilitates the creation of libraries of related compounds for biological screening.

Applications in Materials Science and Polymer Chemistry

While the primary applications of chloromethyl cyclohexyl carbonate are in organic synthesis, its reactive nature also suggests potential uses in materials science and polymer chemistry.

The structure of chloromethyl cyclohexyl carbonate, containing a reactive chloromethyl group, allows it to potentially act as a modifying agent or a monomer in certain polymerization reactions. For example, it could be incorporated into polymers containing nucleophilic side chains, thereby introducing the cyclohexyloxycarbonylmethyl group and modifying the polymer's properties. In the broader context of carbonate chemistry, cyclic carbonates are well-established monomers for the synthesis of polycarbonates and polyhydroxyurethanes. mdpi.comspecificpolymers.comnih.gov While acyclic carbonates like chloromethyl cyclohexyl carbonate are not typically used as primary monomers for chain-growth polymerization, they can be employed as cross-linking agents. epo.orgutwente.nlgoogle.com The reactive chloromethyl group could react with functional groups on different polymer chains, creating a cross-linked network and enhancing the material's mechanical and thermal properties.

Chloromethyl cyclohexyl carbonate and related chloroalkyl carbonates are key intermediates in the production of various specialty chemicals. framochem.com Their reactivity makes them valuable building blocks for creating more complex molecules with specific industrial applications, including in the formulation of pharmaceuticals and agrochemicals. framochem.comframochem.com The synthesis of these specialty chemicals often involves the substitution of the chlorine atom with other functional groups, leading to a wide range of derivatives with distinct properties. framochem.com

Utilization in Analytical Chemistry as a Reference Standard or Derivatization Agent

In the field of analytical chemistry, chloromethyl cyclohexyl carbonate can serve as a reference standard for the identification and quantification of related impurities in pharmaceutical products. For example, in the synthesis of candesartan (B1668252) cilexetil, which uses a similar chloroalkyl carbonate, it is crucial to monitor for any residual starting materials or related byproducts. srce.hr Having a pure sample of chloromethyl cyclohexyl carbonate allows for the development of accurate analytical methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to ensure the quality and safety of the final drug product.

Furthermore, the reactivity of the chloromethyl group makes it a potential derivatization agent. Derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for analysis by a particular method, such as GC-MS. By reacting with specific functional groups on an analyte, chloromethyl cyclohexyl carbonate could be used to introduce a larger, more easily detectable fragment, thereby improving the sensitivity and selectivity of the analysis.

Derivatives, Analogues, and Structure Reactivity Relationships Within Chloroalkyl Carbonates

Synthesis of Structurally Modified Chloromethyl Cyclohexyl Carbonate Analogues

The synthesis of analogues generally follows the established method for the parent compound: the reaction of an appropriate alcohol with a haloalkyl chloroformate, often in the presence of a base to neutralize the resulting acid. prepchem.com

Modifications to the cycloalkane portion of the molecule are achieved by substituting the starting material, cyclohexanol (B46403), with other cyclic alcohols. This allows for the introduction of alkyl substituents or changes in ring size. For example, reacting substituted cyclohexanols like 4-methylcyclohexanol (B52717) or 3-methylcyclohexanol (B165635) with chloromethyl chloroformate yields the corresponding substituted analogues. google.comgoogle.com Similarly, using a different cycloalkanol, such as cyclopentanol, results in a chloromethyl carbonate with a different ring structure. google.com

These synthetic variations allow for a direct investigation into how the steric bulk and electronic influence of the alkyl group impact reactivity.

Table 1: Synthesis of Chloromethyl Cyclohexyl Carbonate Analogues with Varied Cycloalkyl Groups This table is based on generalized synthetic pathways. Yields are illustrative and depend on specific reaction conditions.

| Precursor Alcohol | Chloroformate Reagent | Resulting Analogue |

| Cyclopentanol | Chloromethyl chloroformate | Chloromethyl cyclopentyl carbonate google.com |

| Cyclohexanol | Chloromethyl chloroformate | Chloromethyl cyclohexyl carbonate prepchem.com |

| 1-Methylcyclohexanol | Chloromethyl chloroformate | Chloromethyl (1-methylcyclohexyl) carbonate google.com |

| 3-Methylcyclohexanol | Chloromethyl chloroformate | Chloromethyl 3-methylcyclohexyl carbonate google.com |

| 4-Methylcyclohexanol | Chloromethyl chloroformate | Chloromethyl 4-methylcyclohexyl carbonate google.com |

Modification of the Chloroalkyl Chain Length and Halogen Position

Altering the chloroalkyl portion of the molecule introduces significant changes to the reactive center of the compound. This is typically achieved by using different haloalkyl chloroformate reagents in the synthesis. A key example is the synthesis of 1-chloroethyl cyclohexyl carbonate, which is prepared by reacting cyclohexanol with 1-chloroethyl chloroformate.

This modification extends the alkyl chain by one carbon and, crucially, moves the halogen from a primary carbon (in chloromethyl) to a secondary carbon (in 1-chloroethyl). This change has profound implications for the mechanisms of subsequent reactions, particularly nucleophilic substitutions. The general class of 1-chloroalkyl carbonates can be used to generate a variety of analogues where the halogen is not on the terminal carbon. researchgate.net

Comparative Reactivity and Selectivity Studies Across Analogues

The structural changes detailed above directly impact the reactivity of the chloroalkyl carbonate analogues. The primary site of reactivity is often the electrophilic carbon atom bonded to the halogen, which is susceptible to nucleophilic attack.

The shift from a chloromethyl to a 1-chloroethyl group is particularly significant. In nucleophilic substitution reactions, the 1-chloroethyl analogue can potentially form a more stable secondary carbocation intermediate compared to the primary carbocation that would result from the chloromethyl group. This suggests a greater propensity for reactions to proceed via an SN1-like mechanism for the 1-chloroethyl analogue, whereas the chloromethyl analogue would strongly favor an SN2 pathway.

Selectivity in these reactions is governed by the competition between different nucleophilic sites on the carbonate molecule. Reactions can occur via an attack on the chloroalkyl carbon (an alkyl cleavage pathway, BAl2) or an attack on the carbonyl carbon (an acyl cleavage pathway, BAc2). nih.govresearchgate.net The choice of pathway depends on the nature of the nucleophile, the solvent, and the structure of the carbonate itself. For instance, hard nucleophiles tend to attack the hard carbonyl carbon, while softer nucleophiles may preferentially attack the softer alkyl carbon. researchgate.net

Table 2: Conceptual Reactivity Comparison of Chloroalkyl Carbonate Analogues

| Analogue | Halogen Position | Expected Primary Mechanism (Nucleophilic Substitution) | Relative Carbocation Stability | Potential Reaction Pathway |

| Chloromethyl cyclohexyl carbonate | Primary | SN2 | Low | Favors direct displacement at the primary carbon. |

| 1-Chloroethyl cyclohexyl carbonate | Secondary | Mixed SN1/SN2 | Moderate | Increased potential for carbocation-mediated pathways. |

Systematic Investigation of Electronic and Steric Effects on Reaction Pathways

Electronic Effects: The electronic nature of substituents on the cyclohexyl ring can modulate the electrophilicity of the reaction centers. Electron-withdrawing groups would slightly increase the electrophilicity of the nearby carbonyl carbon, potentially making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups would decrease its electrophilicity. However, due to the distance, these effects on the remote chloroalkyl group are generally minor. The dominant electronic factor remains the position of the halogen on the alkyl chain, which dictates the stability of any potential carbocation intermediate. rsc.org

Steric Effects: Steric hindrance plays a crucial role in determining reaction pathways. researchgate.net Bulky substituents on the cyclohexyl ring, particularly at positions close to the carbonate linkage (e.g., a 1-methylcyclohexyl group), can impede the approach of a nucleophile to the carbonyl carbon. google.com This steric shielding would disfavor the acyl cleavage (BAc2) mechanism and, in turn, make the more accessible chloroalkyl carbon the preferred site of attack, favoring the alkyl cleavage (BAl2 or SN2) pathway. Therefore, increasing steric bulk around the carbonate moiety can enhance the selectivity for reactions occurring at the chloroalkyl chain.

The interplay between these electronic and steric factors is fundamental to understanding and predicting the chemical behavior of this class of compounds, forming a cornerstone of structure-reactivity relationship studies. libretexts.orgnih.gov

Future Research Directions and Emerging Opportunities for Chloromethyl Cyclohexyl Carbonate

Development of Highly Selective and Sustainable Catalytic Systems

The future of chemical synthesis involving chloromethyl cyclohexyl carbonate will heavily rely on the development of catalytic systems that are not only highly selective but also environmentally sustainable. Current synthetic routes often utilize stoichiometric reagents and harsh conditions. google.comchemicalbook.com A shift towards catalytic processes is essential for improving atom economy and reducing waste.

Key Research Objectives:

Earth-Abundant Metal Catalysts: Research is expected to focus on catalysts based on earth-abundant and non-toxic metals like iron, copper, and calcium. researchgate.netuni-rostock.de These offer a more sustainable alternative to precious metal catalysts. For instance, iron complexes with N-donor ligands have shown promise in related carbonate syntheses. researchgate.net

Organocatalysis: The use of metal-free organocatalysts, such as phosphines and amines, presents a significant opportunity. uni-rostock.deacs.org These catalysts can offer unique selectivity and are often more stable and less sensitive to air and moisture. Boron-based catalysts are also emerging as a viable metal-free option for carbonate synthesis. researchgate.net

Bifunctional Catalysts: Designing catalysts with both Lewis acidic and nucleophilic sites can enhance reactivity and selectivity. Such bifunctional systems can activate both the chloromethyl cyclohexyl carbonate and the nucleophile simultaneously, leading to more efficient transformations. researchgate.net

Catalyst Immobilization: To improve catalyst recyclability and facilitate product purification, research into immobilizing catalysts on solid supports like polymers or silica (B1680970) will be crucial. This approach aligns with the principles of green chemistry by simplifying downstream processing.

| Catalyst Type | Potential Advantages | Research Focus |

| Earth-Abundant Metal Catalysts | Low cost, low toxicity, high availability. researchgate.netuni-rostock.de | Iron, copper, and calcium-based systems. researchgate.netuni-rostock.de |

| Organocatalysts | Metal-free, often robust and air-stable. uni-rostock.deacs.org | Phosphine, amine, and boron-based catalysts. acs.orgresearchgate.net |

| Bifunctional Catalysts | Enhanced reactivity and selectivity through dual activation. researchgate.net | Systems with combined Lewis acidic and nucleophilic functionalities. researchgate.net |

| Immobilized Catalysts | Improved recyclability and simplified product purification. | Anchoring catalysts to solid supports. |

Exploration of Novel Reaction Manifolds and Synthetic Transformations

Beyond its current applications, primarily as a protecting group or an intermediate in the synthesis of pharmaceuticals, there is a vast, underexplored potential for chloromethyl cyclohexyl carbonate in novel synthetic transformations. chemicalbook.com

Emerging Research Areas:

Ring-Expansion Reactions: Investigating the use of chloromethyl cyclohexyl carbonate in ring-expansion reactions could lead to the synthesis of medium to large-sized carbo- and heterocyclic compounds, which are of significant interest in medicinal chemistry. researchgate.net

Domino and Cascade Reactions: Designing one-pot reactions where chloromethyl cyclohexyl carbonate participates in a cascade of transformations can significantly improve synthetic efficiency. For example, a phosphine-catalyzed domino reaction has been successfully applied to similar carbonates to access complex hydroquinoline derivatives. acs.org

C-H Functionalization: Exploring the possibility of using chloromethyl cyclohexyl carbonate in transition-metal-catalyzed C-H activation reactions would open up new avenues for direct and efficient molecular modifications. uwa.edu.au

Polymerization Reactions: Investigating the role of chloromethyl cyclohexyl carbonate as a monomer or initiator in polymerization reactions could lead to the development of novel polycarbonates with unique properties.

Advanced in situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

A deeper understanding of the reaction kinetics and mechanisms involving chloromethyl cyclohexyl carbonate is crucial for optimizing existing processes and discovering new reactivity. The use of advanced in situ spectroscopic techniques will be instrumental in achieving this.

Techniques and Their Applications:

NMR Spectroscopy: Real-time NMR monitoring can provide detailed information about the formation of intermediates and byproducts, offering insights into the reaction pathway. researchgate.net

FT-IR and Raman Spectroscopy: These techniques can be used to follow the concentration changes of reactants, products, and key functional groups throughout the reaction, providing kinetic data.

Mass Spectrometry: In situ mass spectrometry can help in identifying transient species and understanding complex reaction networks.

By combining the data from these techniques with computational modeling, researchers can build comprehensive models of reaction mechanisms, enabling the rational design of more efficient and selective synthetic protocols.

Expanding the Synthetic Scope towards Underexplored Chemical Space and Functional Materials

The unique reactivity of chloromethyl cyclohexyl carbonate can be leveraged to access novel chemical structures and functional materials with tailored properties.

Future Opportunities:

Quaternary Ammonium (B1175870) Compounds: The introduction of the cyclohexyl carbonate moiety onto various scaffolds can lead to the synthesis of novel quaternary ammonium compounds with potential applications as antimicrobial agents or phase-transfer catalysts. mdpi.com

Functional Polymers: Incorporating chloromethyl cyclohexyl carbonate into polymer backbones or as side-chain functionalities could result in materials with enhanced thermal stability, flame retardancy, or specific binding properties. Research on related compounds has shown the potential of carbonate structures in developing safer electrolytes for lithium-ion batteries. cip.com.cn

Biologically Active Molecules: As a reactive intermediate, chloromethyl cyclohexyl carbonate can be used to modify existing biologically active molecules to improve their pharmacokinetic or pharmacodynamic properties. google.com Its use in the synthesis of prodrugs is an area with significant potential. biosynth.com

Heterocyclic Synthesis: The reactivity of the chloromethyl group can be exploited in cyclization reactions to construct a variety of heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. ethz.ch

Q & A

Q. What ethical frameworks apply to environmental impact studies involving chloromethyl cyclohexyl carbonate?

- Methodological Answer : Adhere to:

- OECD guidelines for biodegradation testing (e.g., OECD 301F).

- REACH compliance : Submit full ecotoxicity profiles to ECHA.

- Precautionary principle : Design closed-loop systems to prevent effluent release. Partner with environmental chemists for lifecycle analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.